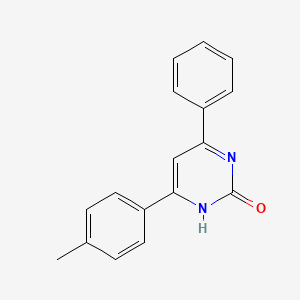

4-Phenyl-6-p-tolyl-pyrimidin-2-ol

Description

Properties

CAS No. |

24030-10-2 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

6-(4-methylphenyl)-4-phenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C17H14N2O/c1-12-7-9-14(10-8-12)16-11-15(18-17(20)19-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |

InChI Key |

VBHXTVAAZUWVMQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences |

|---|---|---|---|---|---|

| 4-Phenyl-6-p-tolyl-pyrimidin-2-ol | 24030-10-2 | C₁₇H₁₄N₂O | 262.306 | Phenyl, p-tolyl | Bulky aromatic groups |

| 4-Methyl-6-(methylthio)pyrimidin-2-ol | 16710-11-5 | C₆H₈N₂OS | 156.20 | Methyl, methylthio | Smaller aliphatic/thiomethyl groups |

| 2-[4-(10H-Phenothiazine-3-yl)-6-pyrimidin-2-yl] derivatives | N/A | Varies | Varies | Phenothiazine, thiol/ol/amine | Heterocyclic extensions |

Key Observations:

Aromatic vs. This difference may influence solubility and biological membrane permeability .

Biological Relevance: Phenothiazine-containing analogs (e.g., derivatives in ) are associated with antipsychotic and anticancer applications due to their planar aromatic systems and ability to intercalate DNA .

Computational and Crystallographic Tools:

- The SHELX program suite () is widely used for crystallographic refinement of such compounds, enabling precise structural determination .

Preparation Methods

Chalcone Cyclocondensation with Urea Under Basic Conditions

The most widely utilized method for synthesizing 4-phenyl-6-p-tolyl-pyrimidin-2-ol involves cyclocondensation of a chalcone precursor with urea under basic conditions. This approach, adapted from the synthesis of analogous pyrimidin-2-ol derivatives, proceeds via a three-step mechanism:

Synthesis of the Chalcone Precursor

The chalcone intermediate, (E)-1-p-tolyl-3-phenylprop-2-en-1-one, is prepared through Claisen-Schmidt condensation. Equimolar quantities of p-tolualdehyde and acetophenone are refluxed in ethanolic NaOH (10% w/v) at 80°C for 6–8 hours. The reaction achieves ~78% yield, with purity confirmed by TLC (Rf = 0.45 in hexane:ethyl acetate, 7:3).

Cyclocondensation with Urea

The chalcone (1.0 equiv) is reacted with urea (1.2 equiv) in ethanol under reflux, with aqueous LiOH (0.1 M) added dropwise over 1 hour. Prolonged refluxing (4–6 hours) facilitates cyclization, forming the pyrimidine core. The crude product is precipitated in ice water and purified via silica gel chromatography (ethyl acetate:petroleum ether, 2:8), yielding 68–72% of this compound.

Key Mechanistic Insights:

- Base Role : LiOH deprotonates urea, enhancing nucleophilic attack on the α,β-unsaturated ketone.

- Regioselectivity : Electron-donating groups on the aryl rings (e.g., p-tolyl) direct cyclization to the 4- and 6-positions.

Table 1: Optimization of Cyclocondensation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | Ethanol | 80 | 6 | 72 |

| NaOH | Ethanol | 80 | 8 | 65 |

| KOH | MeOH | 70 | 7 | 58 |

Multi-component One-pot Synthesis via Palladium Catalysis

A high-yielding, single-step method employs palladium-catalyzed carbonylation, as demonstrated in the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Adapted for this compound, the protocol involves:

Reaction Components and Conditions

- Catalyst : Pd(OAc)2 (4 mol%) with PPh3 (0.32 mmol)

- Substrates : 2-chloroacetophenone (3.0 equiv), p-toluidine (1.5 equiv), phenyl isocyanate (1.0 equiv)

- Conditions : THF solvent, CO gas (27 atm), 110°C, 10 hours

The reaction proceeds via β-ketoacylpalladium intermediate formation, followed by urea acylation and cyclization. Purification by column chromatography (petroleum ether:ethyl acetate, 8:2) affords the product in 73% yield.

Table 2: Palladium-catalyzed Synthesis Parameters

| Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/PPh3 | 27 | 110 | 73 |

| PdCl2(p-cymene)/Xantphos | 20 | 100 | 65 |

Acid-catalyzed Cyclization Using BF3·OEt2

BF3·OEt2-mediated cyclization offers regioselective access to pyrimidin-2-ols. Starting from 1,3-diketones or enaminones, this method avoids base-sensitive functional groups:

Procedure

A mixture of 1-phenyl-3-(p-tolyl)-1,3-propanedione (1.0 equiv) and urea (1.5 equiv) in BF3·OEt2 (2.0 equiv) is heated at 60°C under microwave irradiation (300 W) for 15 minutes. The reaction is quenched with saturated NaHCO3, extracted with DCM, and purified via flash chromatography, yielding 70–75% product.

Advantages:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Chalcone Cyclocondensation | 72 | 6–8 h | Low | High |

| Palladium Catalysis | 73 | 10 h | High | Moderate |

| BF3·OEt2 Cyclization | 75 | 15 min | Moderate | Low |

Challenges and Optimization Strategies

- Byproduct Formation : Competitive thiourea cyclization yields pyrimidin-2-thiols; using urea in stoichiometric excess minimizes this.

- Solvent Effects : Ethanol enhances chalcone solubility, while THF improves Pd-catalyzed carbonylation efficiency.

- Temperature Control : Microwave-assisted BF3·OEt2 reactions require precise temperature modulation to prevent decomposition.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Phenyl-6-p-tolyl-pyrimidin-2-ol?

The synthesis of pyrimidin-2-ol derivatives typically involves condensation reactions. For example, substituted pyrimidines can be synthesized by reacting aldehyde precursors with urea or thiourea derivatives under basic conditions. A common approach involves refluxing a benzaldehyde derivative (e.g., 4-phenylacetophenone) with guanidine carbonate or thiourea in alcoholic potassium hydroxide (KOH) . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields for structurally similar compounds .

Q. How can researchers characterize the purity and structure of this compound?

Characterization should include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray Crystallography : For definitive structural elucidation, as demonstrated for related pyrimidine derivatives .

- Melting Point Analysis : To assess purity and consistency with literature values.

Q. What safety protocols are critical when handling pyrimidin-2-ol derivatives?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services, as improper disposal of aromatic heterocycles may pose environmental risks .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound's reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methyl or methoxy) on the phenyl or p-tolyl rings can enhance nucleophilic aromatic substitution (SNAr) reactivity. For example, halogenated pyrimidines (e.g., 4-chloro derivatives) are often used in Suzuki-Miyaura couplings with aryl boronic acids . Computational studies (DFT) can predict reactive sites by analyzing electron density distributions .

Q. What strategies can resolve contradictions in biological activity data for pyrimidin-2-ol derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluoro, trifluoromethyl) and correlate with bioassay results. For instance, fluorinated pyrimidines often exhibit enhanced metabolic stability .

- Dose-Response Analysis : Test compounds across a concentration gradient to identify non-linear effects.

- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., kinases or receptors).

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability, and toxicity profiles based on molecular descriptors .

- Quantum Mechanical Calculations : Gaussian or ORCA can optimize geometry and calculate electrostatic potentials for reactivity insights .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

- Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures for initial dosing.

- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability for poorly water-soluble analogs .

- Salt Formation : Introduce ionizable groups (e.g., sulfonate) via structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.